Lipophilicity Advantage Over Non-Fluorinated Analogs
The core scaffold of 3-(Trifluoromethyl)-2H-indazol-5-ol, represented by 3-(trifluoromethyl)-2H-indazole, exhibits a LogP of 2.58, which is significantly higher than the LogP of 1.00 for the non-fluorinated 1H-indazol-5-ol scaffold [1][2]. This 1.58-unit increase in LogP directly translates to enhanced lipophilicity, a critical parameter for membrane permeability and oral bioavailability in drug design [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.58 (for core scaffold 3-(trifluoromethyl)-2H-indazole) |
| Comparator Or Baseline | LogP = 1.00 (for 1H-indazol-5-ol) |
| Quantified Difference | Δ LogP = +1.58 |
| Conditions | Predicted/Calculated values from chemical databases |
Why This Matters
The substantial increase in LogP indicates a superior ability to cross lipid bilayers, making 3-(Trifluoromethyl)-2H-indazol-5-ol a more promising starting point for developing orally bioavailable drug candidates.
- [1] Molbase. 3-(trifluoromethyl)-2H-indazole. Chemical database entry. Available at: https://qiye.molbase.cn/d17603/527006 View Source
- [2] Chembase. 1H-indazol-5-ol. Chemical database entry. Available at: https://en.chembase.cn View Source
- [3] Lipunova, G.N.; Nosova, E.V.; Charushin, V.N. Fluorine-containing indazoles: Synthesis and biological activity. (Review). View Source
